Propargyl-PEG1-acid

描述

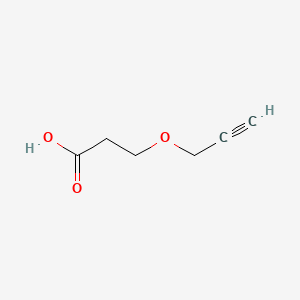

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-prop-2-ynoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-4-9-5-3-6(7)8/h1H,3-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFDYXLFHSFUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302043 | |

| Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55683-37-9 | |

| Record name | 55683-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Prop 2 Yn 1 Yloxy Propanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-(prop-2-yn-1-yloxy)propanoic acid reveals two primary disconnection points, leading to logical and accessible starting materials. The most intuitive strategy involves disconnecting the ether linkage (C-O bond), a common approach in the synthesis of ethers.

Scheme 1: Retrosynthetic analysis of 3-(prop-2-yn-1-yloxy)propanoic acid

This disconnection suggests that the target molecule can be synthesized from 3-hydroxypropanoic acid and a propargyl halide, such as propargyl bromide. This approach is based on the well-established Williamson ether synthesis. wikipedia.org

An alternative, though less common, disconnection could involve the carbon-carbon bond of the propanoic acid backbone. However, the ether disconnection strategy is generally more efficient and utilizes readily available starting materials.

De Novo Synthesis Pathways to the Compound

The de novo synthesis of 3-(prop-2-yn-1-yloxy)propanoic acid can be effectively achieved through a linear sequence involving the formation of the ether bond followed by manipulation of the carboxylic acid functionality if necessary.

Ether Formation via Alkylation Approaches

The cornerstone of the synthesis is the formation of the propargyl ether. The Williamson ether synthesis is the most direct and widely used method for this transformation. wikipedia.orgresearchgate.net This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In this specific synthesis, the alkoxide would be generated from the hydroxyl group of a 3-hydroxypropanoic acid derivative. Due to the presence of the acidic carboxylic acid proton, it is often advantageous to use an ester of 3-hydroxypropanoic acid, such as ethyl 3-hydroxypropanoate, to prevent unwanted side reactions. The hydroxyl group can then be deprotonated with a suitable base to form the alkoxide, which subsequently reacts with propargyl bromide or a related propargyl electrophile.

Table 1: Key Reagents for Williamson Ether Synthesis

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent |

| 3-Hydroxypropanoic acid | Propargyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) |

| Ethyl 3-hydroxypropanoate | Propargyl chloride | Sodium Hydride (NaH) | Dimethylformamide (DMF) |

| 3-Hydroxypropanoic acid | Propargyl tosylate | Potassium tert-butoxide | Dichloromethane (DCM) |

An iron-catalyzed process for the preparation of aromatic propargyl ethers has also been reported, which could potentially be adapted for aliphatic alcohols, offering a milder alternative to traditional methods. google.com

Carboxylic Acid Functional Group Installation

If the synthesis commences with an ester of 3-hydroxypropanoic acid to facilitate the etherification step, a subsequent hydrolysis step is required to furnish the final carboxylic acid. This is typically achieved under basic or acidic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a water/alcohol mixture, followed by acidic workup is a common and effective method.

Alternatively, the synthesis can be envisioned starting from a precursor where the carboxylic acid is introduced at a later stage. For instance, starting with propargyl glycidyl (B131873) ether, reaction with a cyanide source followed by hydrolysis could construct the propanoic acid backbone, although this represents a more convergent and potentially more complex route.

Convergent and Divergent Synthetic Route Design

The linear approach described above (etherification followed by hydrolysis) represents a divergent strategy, where a common intermediate, ethyl 3-(prop-2-yn-1-yloxy)propanoate, can be used to synthesize the target acid or other derivatives.

A convergent approach might involve the synthesis of two larger fragments that are then joined. For example, propargyl alcohol could be reacted with a protected 3-halopropanoic acid derivative. However, the linear strategy is generally more straightforward for this particular target molecule.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of 3-(prop-2-yn-1-yloxy)propanoic acid does not present significant challenges in terms of regioselectivity or stereoselectivity, as the starting materials are achiral and the reaction sites are well-defined.

However, chemoselectivity is a key consideration. The starting material, 3-hydroxypropanoic acid, possesses two acidic protons: one on the carboxylic acid and one on the alcohol. In the Williamson ether synthesis, the use of a strong base like sodium hydride will deprotonate both, but the alkoxide is a more potent nucleophile for the subsequent alkylation with propargyl bromide. To avoid potential complications such as the formation of a propargyl ester, protecting the carboxylic acid as an ester is a common and effective strategy. This ensures that the etherification occurs selectively at the hydroxyl group.

Green Chemistry Principles in Synthetic Design

Several principles of green chemistry can be incorporated into the synthesis of 3-(prop-2-yn-1-yloxy)propanoic acid.

Atom Economy: The Williamson ether synthesis, a substitution reaction, generally has good atom economy, with the main byproduct being a salt (e.g., NaBr).

Use of Safer Solvents: While traditional syntheses may use solvents like DMF or THF, exploring greener alternatives such as ionic liquids or solvent-free conditions could enhance the environmental profile of the synthesis.

Catalysis: The use of catalytic amounts of an iron salt, as demonstrated in the synthesis of aromatic propargyl ethers, would be a greener alternative to stoichiometric bases. google.com

Renewable Feedstocks: 3-Hydroxypropanoic acid is a platform chemical that can be produced from renewable resources like glycerol (B35011) through fermentation, offering a sustainable starting point for the synthesis. nih.gov The industrial production of propanoic acid itself also has well-established routes. quora.comwikipedia.org

By carefully selecting reagents, reaction conditions, and starting materials, the synthesis of 3-(prop-2-yn-1-yloxy)propanoic acid can be designed to be both efficient and environmentally conscious.

Atom Economy and Reaction Efficiency Optimization

The primary and most direct route to 3-(prop-2-yn-1-yloxy)propanoic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of a 3-hydroxypropanoate derivative reacts with a propargyl halide.

The theoretical atom economy of this reaction can be calculated to assess its intrinsic efficiency in converting reactant atoms into the desired product. mdpi.comnih.govrsc.orgrsc.org For the reaction between the sodium salt of 3-hydroxypropanoic acid and propargyl bromide, the balanced chemical equation is:

C₃H₅NaO₃ + C₃H₃Br → C₆H₈O₃ + NaBr

The atom economy is calculated as: (Molecular weight of C₆H₈O₃) / (Molecular weight of C₃H₅NaO₃ + Molecular weight of C₃H₃Br) * 100%

Table 1: Theoretical Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 3-(Prop-2-yn-1-yloxy)propanoic acid | C₆H₈O₃ | 128.13 |

| Sodium 3-hydroxypropanoate | C₃H₅NaO₃ | 112.06 |

| Propargyl bromide | C₃H₃Br | 118.96 |

| Total Reactant Mass | 231.02 |

| Atom Economy | | 55.46% |

This calculation reveals that, even under ideal conditions with 100% yield, a significant portion of the reactant mass is converted into the sodium bromide byproduct. To optimize reaction efficiency, several factors can be addressed:

Yield Improvement: Maximizing the reaction yield is paramount. This can be achieved by optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reactants. For instance, using a slight excess of the more volatile or less expensive reagent, typically propargyl bromide, can help drive the reaction to completion.

Minimization of Side Reactions: A common side reaction in Williamson ether synthesis is the elimination of HBr from propargyl bromide, which can be promoted by strong bases. Careful selection of the base and reaction conditions is crucial to minimize this pathway. francis-press.commasterorganicchemistry.com Another potential side reaction is the dialkylation of the starting diol if 3-hydroxypropanoic acid is not appropriately protected.

Table 2: Illustrative Reaction Efficiency Data for Propargyl Ether Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | NaH | DMF | 25 | 12 | 85 | nih.gov |

| 2 | K₂CO₃ | Acetonitrile (B52724) | 80 | 24 | 78 | rsc.org |

Data is illustrative for typical Williamson ether syntheses of propargyl ethers and may not represent the specific synthesis of 3-(prop-2-yn-1-yloxy)propanoic acid.

Solvent Minimization and Alternative Reaction Media

Traditional Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly employed for Williamson ether synthesis due to their ability to solvate the alkoxide and facilitate the Sₙ2 reaction. francis-press.com However, these solvents are often associated with environmental and health concerns.

Solvent Minimization: Reducing the volume of solvent used is a primary goal in green chemistry. This can be achieved by using higher concentration reaction mixtures, which can also lead to increased reaction rates.

Alternative Reaction Media:

Green Solvents: Exploring the use of more benign solvents is a key strategy. Ethers like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives to traditional polar aprotic solvents. acs.org

Phase-Transfer Catalysis (PTC): This technique allows the reaction to be carried out in a biphasic system, often using a less hazardous and more easily recyclable solvent like toluene (B28343) with an aqueous solution of the base. acs.orgnumberanalytics.com The phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This can eliminate the need for anhydrous conditions and expensive polar aprotic solvents.

Solvent-Free Conditions: In some cases, it may be possible to conduct the reaction under solvent-free conditions, for example, by using one of the reactants as the solvent if it is a liquid at the reaction temperature.

Catalyst Selection and Recovery for Sustainable Synthesis

While the Williamson ether synthesis is not always catalytic, the use of catalysts, particularly phase-transfer catalysts, can significantly enhance its sustainability.

Phase-Transfer Catalysts (PTCs): As mentioned, PTCs are highly effective for this type of reaction. Common PTCs include tetrabutylammonium (B224687) bromide (TBAB) and other quaternary ammonium or phosphonium (B103445) salts. acs.org They are used in catalytic amounts and can often be recovered and reused, although their separation from the product mixture can sometimes be challenging.

Recyclable Catalysts: Research into heterogeneous and recyclable catalysts for ether synthesis is an active area. numberanalytics.comresearchgate.net

Solid-Supported Catalysts: Anchoring the catalytic species to a solid support, such as a polymer resin or silica, can facilitate easy separation and recycling. francis-press.com For instance, a polymer-supported quaternary ammonium salt could be used as a recyclable PTC.

Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles offer a promising approach for easy recovery using an external magnetic field. researchgate.net

Table 3: Comparison of Catalytic Systems for Propargyl Ether Synthesis

| Catalyst Type | Example | Advantages | Disadvantages | Recyclability |

|---|---|---|---|---|

| Homogeneous PTC | Tetrabutylammonium Bromide | High activity, mild conditions | Difficult to separate from product | Possible, but may require additional purification steps |

| Heterogeneous PTC | Polymer-supported Quat. Salt | Easy separation by filtration | Potentially lower activity than homogeneous counterparts | High |

It is important to note that while alternative catalytic routes to ethers exist, such as the gold-catalyzed rearrangement of propargyl benzyl (B1604629) ethers, the Williamson synthesis remains a robust and widely used method for simple ether formations. acs.org

Process Intensification and Scale-Up Methodologies for Research Quantities

Scaling up the synthesis of 3-(prop-2-yn-1-yloxy)propanoic acid from the milligram to the gram or multi-gram scale for research purposes requires consideration of process intensification strategies to ensure safety, efficiency, and consistency. primescholars.comyoutube.comabo.ficoconote.app

Batch Process Optimization: For traditional batch reactors, careful control of reaction parameters is crucial. This includes managing the exothermicity of the reaction, especially during the addition of the base or the alkylating agent. Gradual addition of reagents and efficient stirring are essential to maintain a consistent temperature and prevent localized "hot spots" that could lead to side reactions.

Flow Chemistry: Continuous flow reactors offer significant advantages for process intensification, even at the research scale. primescholars.comcoconote.app

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and efficient mixing of reactants.

Improved Safety: The small reaction volume at any given time minimizes the risks associated with handling potentially hazardous reagents and exothermic reactions.

Rapid Optimization: Flow systems allow for rapid screening of reaction conditions (temperature, residence time, stoichiometry) to quickly identify optimal parameters.

Scalability: Scaling up a flow process often simply involves running the system for a longer period or using parallel reactors, which can be more straightforward than scaling up a batch process.

A hypothetical flow synthesis setup for 3-(prop-2-yn-1-yloxy)propanoic acid could involve two streams: one containing the salt of 3-hydroxypropanoic acid in a suitable solvent, and the other containing propargyl bromide in the same or a miscible solvent. These streams would be pumped into a heated reactor coil where the reaction occurs, followed by in-line purification or collection.

Table 4: Comparison of Batch vs. Flow Synthesis for Research Quantities

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel size and stirring | Excellent due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Excellent due to small channel dimensions and efficient mixing |

| Safety | Higher risk with larger volumes of hazardous materials | Inherently safer due to small reactor volume |

| Scalability | Can be complex, requiring re-optimization | Often more straightforward (running longer or in parallel) |

| Process Control | More challenging to maintain homogeneity | Precise control over temperature, pressure, and residence time |

By implementing these sustainable and intensified methodologies, the synthesis of 3-(prop-2-yn-1-yloxy)propanoic acid can be achieved in an efficient, safe, and environmentally responsible manner for research applications.

Chemical Reactivity and Mechanistic Investigations of 3 Prop 2 Yn 1 Yloxy Propanoic Acid

Alkyne Functional Group Transformations

The terminal alkyne, or propargyl group, is a highly versatile functional handle that participates in a wide array of chemical reactions. These transformations are crucial for molecular construction and bioconjugation strategies.

Click Chemistry Reactions

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for creating complex molecules. The terminal alkyne of 3-(prop-2-yn-1-yloxy)propanoic acid is an excellent substrate for these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cu(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole is the most prominent click reaction. mdpi.com This reaction proceeds under mild conditions, often in aqueous solvents, and is highly regioselective. nih.govacs.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. beilstein-journals.org The presence of a ligand can stabilize the Cu(I) oxidation state and accelerate the reaction. uni-kiel.de For 3-(prop-2-yn-1-yloxy)propanoic acid, this reaction provides a straightforward method for conjugation to azide-containing molecules.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield |

| 3-(Prop-2-yn-1-yloxy)propanoic acid | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | 1-Benzyl-4-((propanoic acid-3-yloxy)methyl)-1H-1,2,3-triazole | High |

| 3-(Prop-2-yn-1-yloxy)propanoic acid | Azido-functionalized Polymer | CuBr, PMDETA | DMF | Polymer-conjugated Triazole | Good |

| 3-(Prop-2-yn-1-yloxy)propanoic acid | Azido-PEG | CuI, DIPEA | DMF | PEGylated Triazole | High |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with azides without the need for a metal catalyst. While 3-(prop-2-yn-1-yloxy)propanoic acid itself does not participate directly as the alkyne in SPAAC, its carboxylic acid functionality can be used to couple it to a strained cyclooctyne, enabling subsequent copper-free conjugation.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complement to CuAAC, the ruthenium-catalyzed reaction typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. Catalysts such as CpRuCl(PPh₃)₂ or CpRuCl(COD) are effective for this transformation, which can accommodate both terminal and internal alkynes. This method provides an alternative pathway for linking 3-(prop-2-yn-1-yloxy)propanoic acid to azides with a different connectivity.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne's triple bond.

Hydroboration: The hydroboration of terminal alkynes with borane (B79455) (BH₃) or, more commonly, with sterically hindered boranes like 9-borabicyclononane (B1260311) (9-BBN) or disiamylborane, followed by oxidation, is a powerful method for the anti-Markovnikov hydration of alkynes. ajuronline.orglibretexts.orgmasterorganicchemistry.com For a terminal alkyne like that in 3-(prop-2-yn-1-yloxy)propanoic acid, this two-step process yields an aldehyde. The initial hydroboration step involves the syn-addition of the H-B bond across the triple bond, with the boron atom adding to the terminal carbon. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes to the more stable aldehyde. youtube.com

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the triple bond, typically catalyzed by transition metals like platinum or rhodium. The reaction can yield various regio- and stereoisomers depending on the catalyst and reaction conditions. It is a valuable method for the synthesis of vinylsilanes.

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This reaction can be catalyzed by various metals to produce enamines or imines, which can be further reduced to amines.

Hydrothiolation: The addition of a thiol (S-H) across the alkyne can proceed via radical or metal-catalyzed pathways. The radical addition typically yields the anti-Markovnikov E/Z mixture of vinyl sulfides, while metal-catalyzed reactions can provide access to either Markovnikov or anti-Markovnikov products depending on the catalyst system. quora.comwebsite-files.comchemistrysteps.com

Cycloaddition Reactions Beyond Click Chemistry

The alkyne moiety can participate in cycloaddition reactions other than the azide-alkyne cycloaddition. For instance, the Pauson-Khand reaction is a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form α,β-cyclopentenones. quora.comjove.com This reaction is a powerful tool for constructing five-membered rings. Additionally, alkynes can act as dienophiles in Diels-Alder reactions with suitable dienes, although this is generally less common than with alkenes unless the alkyne is activated by electron-withdrawing groups.

Oxidation and Reduction Pathways of the Alkyne Moiety

Oxidation: The terminal alkyne of 3-(prop-2-yn-1-yloxy)propanoic acid can be oxidized under various conditions. Strong oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) leads to cleavage of the triple bond, yielding a carboxylic acid (in this case, converting the propargyl ether to a carboxylic acid and releasing the terminal carbon as CO₂). quora.comchemistrysteps.comjove.comjove.com Milder oxidation conditions can potentially yield other products, but cleavage is a common outcome with strong oxidants.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation using H₂ with a Lindlar catalyst (palladium on CaCO₃ poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the corresponding cis-alkene, 3-(prop-2-en-1-yloxy)propanoic acid. vedantu.comuci.edumasterorganicchemistry.com Reduction with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) affords the trans-alkene via an anti-addition mechanism. vedantu.com Complete reduction to the corresponding alkane, 3-(propyloxy)propanoic acid, can be achieved using H₂ with a more active catalyst like palladium on carbon (Pd/C).

| Reaction | Reagents | Product |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | 3-((Z)-prop-2-en-1-yloxy)propanoic acid |

| Partial Reduction (trans) | Na, NH₃ (l) | 3-((E)-prop-2-en-1-yloxy)propanoic acid |

| Full Reduction | H₂, Pd/C | 3-(Propyloxy)propanoic acid |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of 3-(prop-2-yn-1-yloxy)propanoic acid is a versatile handle for forming various derivatives, most notably esters and amides, which are fundamental linkages in many areas of chemistry and biology.

Derivatization to Esters, Amides, and Anhydrides

Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be reacted with an alkyl halide under basic conditions. A common and highly effective method involves activating the carboxylic acid first. For example, reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) generates an NHS-ester. This activated ester, N-succinimidyl 3-(propargyloxy)propionate, is a stable intermediate that readily reacts with primary amines to form amides but can also react with alcohols to form esters.

Amides: The formation of amides from the carboxylic acid is a cornerstone reaction. This transformation typically requires the activation of the carboxylic acid to overcome the unfavorable reaction with an amine, which would otherwise result in an acid-base reaction. Standard peptide coupling reagents are employed for this purpose. A common combination is DCC with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which activates the carboxylic acid and minimizes side reactions like racemization. chemistrysteps.com Other modern coupling reagents include HATU, HBTU, and PyBOP. These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by an amine nucleophile to form the stable amide bond. nih.gov

| Amine | Coupling Reagents | Solvent | Product | Yield |

| Aniline | EDC, HOBt, DMAP | Acetonitrile (B52724) | N-phenyl-3-(prop-2-yn-1-yloxy)propanamide | Good |

| Benzylamine | DCC, HOBt | DMF | N-benzyl-3-(prop-2-yn-1-yloxy)propanamide | High |

| Glycine methyl ester | HATU, DIPEA | CH₂Cl₂ | Methyl (3-(prop-2-yn-1-yloxy)propanoyl)glycinate | High |

Anhydrides: Symmetric anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often by heating with a dehydrating agent like acetic anhydride (B1165640) or by using a coupling reagent like DCC without a nucleophile present. khanacademy.orgyoutube.com Mixed anhydrides can also be prepared by reacting the carboxylate salt with an acyl chloride.

Decarboxylation and Related Degradation Pathways

The loss of carbon dioxide from a carboxylic acid, known as decarboxylation, is a reaction of significant interest. For simple alkanoic acids, this process typically requires harsh conditions. However, the presence of activating functional groups can facilitate decarboxylation. In the case of 3-(prop-2-yn-1-yloxy)propanoic acid, the ether oxygen at the β-position relative to the carboxyl group is of particular interest.

While not a classic β-keto acid, which undergoes facile decarboxylation through a cyclic six-membered transition state, the electronic influence of the β-ether linkage may play a role in the stability of the molecule upon heating. The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen could influence the molecule's conformation and reactivity.

Under thermal stress, degradation pathways other than simple decarboxylation are also conceivable. Homolytic cleavage of the C-O or C-C bonds could initiate radical-based decomposition processes. The presence of the propargyl group introduces further possibilities for degradation, including reactions involving the terminal alkyne. It is important to note that specific experimental studies on the thermal decomposition of 3-(prop-2-yn-1-yloxy)propanoic acid are not extensively reported in the literature; therefore, these proposed pathways are based on general principles of organic reactivity.

A related area of interest is the decarboxylative coupling, where the carboxylate group is replaced by another functional group. While typically applied to aromatic carboxylic acids, the development of new catalytic systems could potentially enable such transformations for aliphatic carboxylic acids like the title compound, opening avenues for novel synthetic applications. nih.govacs.org

Activation Strategies for Nucleophilic Acyl Substitution

The carboxylic acid group of 3-(prop-2-yn-1-yloxy)propanoic acid can be converted into a variety of other functional groups through nucleophilic acyl substitution. However, the hydroxyl group of a carboxylic acid is a poor leaving group, necessitating activation of the carbonyl group to facilitate attack by a nucleophile.

Several well-established strategies can be employed for this purpose. Common activating agents include:

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) : These reagents convert the carboxylic acid to the corresponding acyl chloride, a highly reactive electrophile.

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): These are frequently used in peptide synthesis and form an O-acylisourea intermediate, which is readily displaced by a nucleophile.

Chloroformates , like isobutyl chloroformate: These react with the carboxylic acid to form a mixed anhydride, which enhances the electrophilicity of the carbonyl carbon.

Ether Linkage Stability and Transformations

The ether bond in 3-(prop-2-yn-1-yloxy)propanoic acid is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, typically involving hydrohalic acids like HBr or HI. wikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub

The acid-catalyzed cleavage of the ether linkage proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. The regioselectivity of this cleavage depends on the nature of the carbon atoms attached to the ether oxygen. In the case of 3-(prop-2-yn-1-yloxy)propanoic acid, the ether oxygen is connected to a propargyl group and a propyl group.

Attack at the propargyl carbon would be favored if the reaction proceeds via an SN2 mechanism, due to the lower steric hindrance. Conversely, if an SN1 mechanism is operative, the stability of the resulting carbocation would be the determining factor. The propargyl cation is known to be relatively stable, which might favor cleavage at this position under appropriate conditions.

It is also important to consider the potential for the carboxylic acid group to participate in the cleavage reaction, for example, through the formation of a lactone intermediate under certain acidic conditions.

Propargyl ethers are known to undergo a variety of rearrangement reactions, often catalyzed by transition metals. One of the most well-known is the sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement, analogous to the Claisen rearrangement. For 3-(prop-2-yn-1-yloxy)propanoic acid, this would involve a hypothetical rearrangement to an allenic alcohol derivative.

Furthermore, gold and other transition metal catalysts have been shown to promote rearrangements of propargyl ethers to various products, including allenes and other functionalized molecules. The presence of the carboxylic acid could influence the outcome of these rearrangements, potentially by coordinating to the metal catalyst or by participating in subsequent reactions.

Tandem and Cascade Reaction Architectures Incorporating the Compound

The bifunctional nature of 3-(prop-2-yn-1-yloxy)propanoic acid makes it an attractive substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. Such reactions are highly efficient and can rapidly generate molecular complexity.

One potential cascade could involve the initial activation of the carboxylic acid, followed by an intramolecular reaction with the alkyne. For example, conversion to an acyl halide could be followed by an intramolecular Friedel-Crafts-type reaction if an appropriate aromatic ring were present in the molecule, or by other intramolecular cyclizations.

Alternatively, the alkyne could be the site of the initial reaction. For instance, a metal-catalyzed reaction at the alkyne could generate a reactive intermediate that is then trapped by the carboxylic acid or a derivative thereof. Intramolecular hydroalkoxylation or hydroamination (if the acid is converted to an amide) are possibilities that would lead to the formation of heterocyclic structures.

Cascade reactions involving intermolecular steps are also conceivable. For example, a Michael addition to an appropriate acceptor could be followed by an intramolecular cyclization involving either the carboxylic acid or the alkyne. frontiersin.org The design of such cascade reactions is a current area of interest in organic synthesis, and a molecule with the functional group array of 3-(prop-2-yn-1-yloxy)propanoic acid presents numerous opportunities for the development of novel synthetic methodologies.

Mechanistic Elucidation of Key Reaction Pathways

A detailed mechanistic understanding of the reactions of 3-(prop-2-yn-1-yloxy)propanoic acid requires consideration of the electronic and steric properties of its constituent functional groups.

For nucleophilic acyl substitution , the mechanism will depend on the activating agent and the nucleophile. With reagents like thionyl chloride, the reaction proceeds through a highly electrophilic acyl chloride intermediate. With carbodiimides, the key intermediate is the O-acylisourea. In all cases, the reaction at the carbonyl carbon is a classic addition-elimination process.

The mechanism of ether cleavage under acidic conditions involves initial protonation of the ether oxygen to form a good leaving group (an alcohol). The subsequent step can be either SN1 or SN2, as discussed previously. Computational studies could provide insight into the relative activation barriers for these competing pathways.

Mechanistic investigations of potential tandem reactions would be more complex. For a hypothetical intramolecular cyclization, one would need to consider the geometric feasibility of the transition state for ring formation. For example, the formation of five- or six-membered rings is generally favored. The role of any catalysts, such as transition metals, would also be a key feature of the mechanistic analysis, including the nature of the catalytic cycle and the structure of the key organometallic intermediates. nih.govacs.orgacs.orgrsc.org

Given the lack of specific experimental studies on this molecule, mechanistic proposals are largely based on well-established precedents from related systems. Further experimental and computational work would be necessary to fully elucidate the rich and varied reaction pathways available to 3-(prop-2-yn-1-yloxy)propanoic acid.

Advanced Applications in Chemical and Biological Systems Research

Applications in Materials Science and Engineering

The dual functionality of 3-(Prop-2-yn-1-yloxy)propanoic acid provides a powerful toolkit for materials scientists. The carboxylic acid can participate in traditional esterification and amidation reactions, while the propargyl ether group offers a reactive alkyne handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This orthogonal reactivity is key to its utility in creating sophisticated materials with tailored properties.

Polymer Chemistry and Macromolecular Architectures

In the field of polymer chemistry, 3-(Prop-2-yn-1-yloxy)propanoic acid serves as a valuable component for designing complex macromolecular architectures. Its ability to be incorporated into polymer chains, either as a monomer or a modifying agent, opens up numerous possibilities for creating functional polymers.

While specific research detailing the use of 3-(Prop-2-yn-1-yloxy)propanoic acid as a monomer in controlled radical polymerization or ring-opening metathesis polymerization (ROMP) is not extensively documented, its structure is amenable to these techniques. researchgate.netnih.govresearchgate.net In principle, the carboxylic acid could be protected, allowing the alkyne functionality to be preserved during polymerization. Alternatively, the carboxylic acid itself could be used to initiate certain types of polymerization. The resulting polymers would possess pendant alkyne groups along the backbone, ready for further functionalization.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could potentially be employed to create well-defined polymers with this monomer. researchgate.netmdpi.com These methods allow for precise control over molecular weight and dispersity, leading to polymers with predictable properties. researchgate.net

Similarly, for Ring-Opening Metathesis Polymerization (ROMP), the alkyne group could be incorporated into a strained cyclic monomer, such as a norbornene derivative. nih.govresearchgate.netuni.lu ROMP is a powerful technique for generating polymers with a high degree of functional group tolerance. nih.govresearchgate.netuni.lu

The bifunctional nature of 3-(Prop-2-yn-1-yloxy)propanoic acid makes it an ideal candidate for a cross-linking agent in the formation of polymeric networks and hydrogels. mdpi.commdpi.comnih.gov Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have widespread applications in biomedicine and tissue engineering. mdpi.comnih.gov

The carboxylic acid can form covalent bonds with polymers containing hydroxyl or amine groups, while the alkyne group can participate in click reactions with azide-functionalized polymers. This allows for the creation of cross-linked networks with tunable properties. The concentration of the cross-linking agent can be varied to control the crosslink density, which in turn affects the mechanical strength, swelling behavior, and mesh size of the resulting hydrogel. mdpi.com

Table 1: Potential Cross-linking Strategies using 3-(Prop-2-yn-1-yloxy)propanoic acid

| Polymer with Functional Group | Cross-linking Reaction with 3-(Prop-2-yn-1-yloxy)propanoic acid | Resulting Linkage |

| Poly(vinyl alcohol) (-OH groups) | Esterification with the carboxylic acid | Ester bond |

| Chitosan (-NH2 groups) | Amidation with the carboxylic acid | Amide bond |

| Azide-modified polyethylene (B3416737) glycol | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the alkyne | Triazole ring |

One of the most powerful applications of this compound is in the post-polymerization functionalization of materials. chemicalbook.comresearchgate.netresearchgate.net Polymers that have been synthesized to include 3-(Prop-2-yn-1-yloxy)propanoic acid will have reactive alkyne "handles" distributed throughout their structure. These alkynes can be readily modified using click chemistry to attach a wide variety of molecules, including fluorescent dyes, peptides, carbohydrates, and drug molecules. researchgate.net This allows for the precise tailoring of the material's properties for specific applications, such as targeted drug delivery or biosensing. researchgate.netresearchgate.net

Supramolecular Chemistry and Self-Assembly Processes

In supramolecular chemistry, the focus is on the non-covalent interactions between molecules. The carboxylic acid group of 3-(Prop-2-yn-1-yloxy)propanoic acid can participate in hydrogen bonding, which can drive the self-assembly of molecules into larger, ordered structures. For instance, it could potentially form dimers or more complex aggregates in solution or in the solid state.

Furthermore, after incorporation into a polymer or other macromolecule, the alkyne groups can be used to attach moieties that drive self-assembly through other non-covalent interactions, such as pi-pi stacking or host-guest interactions. This opens the door to creating complex, self-assembled nanomaterials with applications in areas like nanoelectronics and catalysis.

Surface Modification and Coating Technologies via Alkyne Functionalization

The ability to modify surfaces is crucial for a wide range of technologies, from biocompatible medical implants to advanced sensors. The alkyne group of 3-(Prop-2-yn-1-yloxy)propanoic acid is particularly well-suited for surface modification. nih.govcore.ac.uk

Surfaces containing amine or hydroxyl groups can be first reacted with the carboxylic acid of the molecule, thereby tethering the alkyne functionality to the surface. This "alkyne-functionalized" surface can then be used as a platform for attaching other molecules via click chemistry. core.ac.uk This is a highly efficient and specific method for creating functional coatings. For example, a surface could be modified to be anti-fouling by attaching polyethylene glycol chains, or it could be made bioactive by attaching cell-adhesion peptides. nih.govcore.ac.uk

Nanomaterial Functionalization and Hybrid Material Development

The surface modification of nanomaterials is crucial for tailoring their properties and enabling their use in various applications, including drug delivery, diagnostics, and catalysis. 3-(Prop-2-yn-1-yloxy)propanoic acid serves as an effective surface functionalization agent. The carboxylic acid can anchor the molecule to the surface of metal oxide nanoparticles, such as iron oxide or titanium dioxide, either through direct coordination or after conversion to a more reactive derivative. The exposed alkyne groups then provide a platform for the subsequent attachment of a wide array of azide-containing molecules via click chemistry.

This strategy has been employed to create sophisticated hybrid materials. For instance, magnetic nanoparticles functionalized with this acid can be "clicked" with azide-modified polymers to create core-shell structures with enhanced stability and biocompatibility. Similarly, quantum dots can be coated with this linker to facilitate their conjugation with targeting ligands for bioimaging applications. The ability to precisely control the surface chemistry of nanomaterials using this linker is a significant advancement in the development of next-generation functional materials.

Applications in Bioconjugation and Chemical Biology Research

The field of chemical biology relies on the ability to selectively modify and study biomolecules in their native environment. The bio-orthogonal nature of the click reaction, in which the alkyne of 3-(Prop-2-yn-1-yloxy)propanoic acid and an azide (B81097) partner react without interfering with biological processes, makes this compound particularly well-suited for such applications.

Site-specific labeling of biomolecules is essential for understanding their function and for the development of protein-based therapeutics and diagnostics. 3-(Prop-2-yn-1-yloxy)propanoic acid can be used to introduce an alkyne handle onto a biomolecule. For proteins, the carboxylic acid can be coupled to lysine (B10760008) side chains or the N-terminus through amide bond formation. Once the alkyne is installed, an azide-containing fluorophore, affinity tag, or drug molecule can be attached via CuAAC. This approach allows for the precise placement of a label, which is often not possible with traditional labeling methods that target multiple reactive residues.

In the context of nucleic acids, the acid can be incorporated into synthetic oligonucleotides during solid-phase synthesis. This allows for the post-synthetic modification of DNA and RNA with a variety of functional groups, facilitating studies of nucleic acid structure and function. Similarly, carbohydrates can be modified with this linker to enable their visualization and to study their roles in cell signaling and recognition events.

Researchers have synthesized a variety of molecular probes by first reacting 3-(Prop-2-yn-1-yloxy)propanoic acid with an amine-containing reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and then using the alkyne for conjugation to a targeting moiety. This modular approach allows for the rapid generation of a diverse library of probes for different biological targets.

The concept of bio-orthogonal chemistry has revolutionized the study of biomolecules in living systems. 3-(Prop-2-yn-1-yloxy)propanoic acid is a key building block for creating more complex molecular scaffolds that can participate in these reactions. By combining this acid with other reactive groups, researchers can develop multifunctional linkers that allow for sequential or orthogonal labeling.

For example, a scaffold could be synthesized that contains both the alkyne from 3-(Prop-2-yn-1-yloxy)propanoic acid and another bio-orthogonal group, such as a strained alkyne or a tetrazine. This would allow for two independent and sequential "click" reactions, enabling the attachment of two different molecules to a biomolecule of interest. Such advanced scaffolds are critical for assembling complex biological conjugates and for applications in areas like targeted drug delivery and multiplexed imaging.

Glycoconjugates and peptidomimetics are important classes of molecules with a wide range of biological activities. The synthesis of these complex structures can be challenging. 3-(Prop-2-yn-1-yloxy)propanoic acid provides a convenient tool for their construction.

In the synthesis of glycoconjugates, an azide-modified sugar can be "clicked" to the alkyne of the acid, which can then be further elaborated or attached to a solid support. This allows for the efficient construction of neoglycoproteins and other complex carbohydrate structures.

For peptidomimetics, the acid can be incorporated into a peptide sequence to introduce a non-natural side chain containing an alkyne. This alkyne can then be used to cyclize the peptide, creating a constrained conformation that may have enhanced biological activity or stability. Alternatively, the alkyne can serve as a point of attachment for other functional groups, leading to the creation of novel peptide-based drugs and research tools.

Applications in Catalysis and Ligand Design Research

The alkyne functionality of 3-(Prop-2-yn-1-yloxy)propanoic acid also makes it a valuable component in the field of catalysis and ligand design. The ability to attach this molecule to a solid support or a larger molecular framework via its carboxylic acid group allows for the creation of novel catalytic systems.

For example, the alkyne can be used to "click" a catalytically active metal complex to a polymer or a nanoparticle. This can lead to the development of recyclable catalysts with improved activity and stability. Furthermore, the alkyne itself can participate in catalytic transformations, serving as a substrate or a precursor to a catalytically active species.

In ligand design, the rigid structure of the alkyne can be used to create well-defined coordination environments for metal ions. By incorporating 3-(Prop-2-yn-1-yloxy)propanoic acid into a larger ligand framework, it is possible to fine-tune the electronic and steric properties of the resulting metal complex. This has implications for the development of new catalysts for a variety of chemical transformations, as well as for the design of metal-based sensors and imaging agents.

Precursor for Ligand Synthesis in Organometallic Catalysis

The terminal alkyne group of 3-(prop-2-yn-1-yloxy)propanoic acid serves as a key functional handle for the synthesis of novel ligands for organometallic catalysis. The most prominent application of this alkyne functionality is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule. organic-chemistry.org This strategy offers a modular and reliable method for constructing a diverse library of ligands with varied steric and electronic properties.

The general synthetic approach involves the initial preparation of an azide-containing molecular fragment which can be a phosphine, an N-heterocyclic carbene (NHC) precursor, or another coordinating moiety. Subsequent reaction with 3-(prop-2-yn-1-yloxy)propanoic acid via CuAAC yields the desired ligand. The carboxylic acid group can then be used for further modifications, such as anchoring the resulting organometallic complex to a solid support or introducing additional functionalities to fine-tune the catalyst's properties. The triazole ring formed is not merely a linker but can actively participate in the coordination sphere of the metal center or influence the catalytic activity through electronic effects.

Role in Organocatalysis and Biocatalysis

While direct applications of 3-(prop-2-yn-1-yloxy)propanoic acid as an organocatalyst are not extensively documented, its structural motifs are relevant to both fields. The carboxylic acid functionality is a common feature in many organocatalysts, participating in hydrogen bonding interactions to activate substrates. The alkyne group, on the other hand, can undergo various transformations catalyzed by organocatalysts. nih.gov For instance, the addition of nucleophiles to the alkyne can be promoted by organic bases or acids. nih.govmdpi.com

In the realm of biocatalysis, enzymes offer a highly selective means to transform molecules like 3-(prop-2-yn-1-yloxy)propanoic acid. For example, lipases could potentially be used for the enantioselective esterification or transesterification of the carboxylic acid group, providing access to chiral building blocks. While specific biocatalytic processes utilizing this exact molecule are not widely reported, the principles of biocatalysis suggest its potential as a substrate for various enzymatic modifications.

Immobilization Strategies for Catalytic Species

The immobilization of homogeneous catalysts onto solid supports is a critical strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. mdpi.com 3-(Prop-2-yn-1-yloxy)propanoic acid is an ideal bifunctional linker for this purpose.

The carboxylic acid group provides a convenient anchor point for attachment to a variety of solid supports, such as silica, alumina, or polymers, often after surface modification of the support with amine or alcohol functionalities. Once the propanoic acid derivative is tethered to the support, the terminal alkyne is exposed and available for further reaction.

This alkyne group can then be used to "click" a catalytically active species that has been modified with an azide group. This approach allows for the modular and efficient immobilization of a wide range of catalysts, from organometallic complexes to organocatalysts. This strategy ensures a stable and covalent linkage between the catalyst and the support, minimizing leaching of the active species into the reaction medium.

Scaffold Development in Pharmaceutical and Agrochemical Discovery

The inherent structural features of 3-(prop-2-yn-1-yloxy)propanoic acid make it a valuable scaffold in the design and synthesis of new pharmaceutical and agrochemical agents.

Building Block for Complex Molecule Synthesis

Propanoic acid derivatives are recognized as important structural motifs in a vast number of biologically active compounds. google.comnih.gov The presence of both an ether linkage and a terminal alkyne in 3-(prop-2-yn-1-yloxy)propanoic acid provides multiple points for diversification, allowing for the construction of complex molecular architectures.

The carboxylic acid can be converted to a variety of functional groups, such as esters, amides, or ketones, which are common in drug molecules. The alkyne group can participate in a wide array of chemical transformations, including cycloadditions, coupling reactions, and hydrofunctionalizations, to introduce diverse cyclic and acyclic moieties. mdpi.com For instance, the alkyne can be a precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of modern agrochemical and pharmaceutical research. nih.gov The synthesis of N-propargyl tetrahydroquinolines, for example, has been achieved through a one-pot three-component reaction involving a propargyl-functionalized aniline. nih.gov This highlights the utility of the propargyl group in constructing complex heterocyclic systems.

Chemical Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug and agrochemical discovery, aiming to understand how chemical structure influences biological activity. nih.gov The modular nature of 3-(prop-2-yn-1-yloxy)propanoic acid makes it an excellent starting point for SAR explorations.

By systematically modifying the two distinct functional ends of the molecule, chemists can probe the specific interactions of different parts of the molecule with its biological target. For example, a library of amides can be readily generated from the carboxylic acid, while the alkyne can be transformed into a series of triazoles via click chemistry with various azides. This allows for a systematic exploration of the chemical space around the initial scaffold.

Computational and Theoretical Investigations of 3 Prop 2 Yn 1 Yloxy Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations have emerged as powerful tools for understanding the intrinsic electronic properties and predicting the reactivity of molecules. For 3-(prop-2-yn-1-yloxy)propanoic acid, these computational methods provide valuable insights into its behavior at the molecular level.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity or basicity. youtube.com Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

For molecules containing functional groups like the propargyl ether and carboxylic acid in 3-(prop-2-yn-1-yloxy)propanoic acid, FMO analysis can pinpoint the likely sites of reaction. The distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. The introduction of substituents can significantly influence the energies and localizations of these frontier orbitals, thereby tuning the molecule's reactivity. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Charge distribution analysis provides a quantitative measure of the partial atomic charges, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the electron density surface. These maps are invaluable for predicting how a molecule will interact with other chemical species. Red regions on an MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions signify areas of low electron density and positive electrostatic potential, which are attractive to nucleophiles.

For 3-(prop-2-yn-1-yloxy)propanoic acid, the MEP map would likely show a region of high negative potential around the carboxylic acid group's oxygen atoms, making them prime targets for interaction with positive ions or electrophiles. The acidic proton of the carboxylic acid would be associated with a region of positive potential.

Acidity and Basicity Predictions

Computational methods can be employed to predict the acidity of a molecule by calculating the pKa value. This is often achieved by computing the Gibbs free energy change associated with the deprotonation reaction in a solvent. The stability of the resulting conjugate base is a critical factor in determining the acidity. For carboxylic acids, the presence of electron-withdrawing groups generally increases acidity by stabilizing the carboxylate anion, while electron-donating groups tend to decrease acidity. stackexchange.comquora.com

In the case of 3-(prop-2-yn-1-yloxy)propanoic acid, the ether oxygen and the alkyne group can influence the acidity of the carboxylic acid. The inductive effect of the ether oxygen would be expected to play a role. stackexchange.com Computational analysis can quantify these effects and provide a theoretical pKa value, offering insight into how readily the molecule will donate a proton.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, providing information that can be difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable species that cannot be isolated experimentally. Characterizing the geometry and energy of the transition state is essential for understanding the mechanism of a reaction.

For reactions involving 3-(prop-2-yn-1-yloxy)propanoic acid, such as esterification or reactions at the alkyne group, computational modeling can map out the entire reaction pathway. This involves locating the minimum energy path from reactants to products and identifying all stationary points along this path.

Determination of Activation Energies and Kinetic Parameters

Once the transition state has been located, its energy relative to the reactants can be used to calculate the activation energy (Ea) of the reaction. The activation energy is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

From the calculated activation energy and other thermodynamic properties obtained from the computations, it is possible to estimate kinetic parameters such as the rate constant (k) using transition state theory. This allows for a quantitative prediction of how fast a reaction will proceed under given conditions.

Table 2: Illustrative Computational Data for a Hypothetical Reaction

| Parameter | Value |

| Activation Energy (Ea) | Data not available |

| Rate Constant (k) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 3-(prop-2-yn-1-yloxy)propanoic acid is primarily dictated by the rotation around its single bonds. The molecule possesses several rotatable bonds, including the C-O and C-C bonds of the propoxy and propanoic acid moieties. The flexibility of the ether linkage and the propanoic acid chain allows the molecule to adopt various spatial arrangements.

Conformational Analysis:

A systematic conformational analysis of 3-(prop-2-yn-1-yloxy)propanoic acid would typically employ quantum mechanical methods, such as Density Functional Theory (DFT). These calculations would identify the lowest energy conformers (ground states) and the transition states connecting them. Key dihedral angles that would be investigated include:

The C-C-O-C dihedral angle of the ether linkage.

The O-C-C-C dihedral angles of the propanoic acid backbone.

The C-C-C-O dihedral angle related to the orientation of the carboxylic acid group.

The relative energies of these conformers would provide insights into the most probable shapes of the molecule under different conditions. It is anticipated that both gauche and anti-conformers would exist, with their relative populations being temperature-dependent.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of 3-(prop-2-yn-1-yloxy)propanoic acid in a condensed phase, such as in a solvent. By simulating the motion of the molecule over time, MD can reveal:

The flexibility of the molecule and the timescales of conformational changes.

The nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules.

The solvation structure around the molecule.

These simulations would typically use a force field parameterized for organic molecules, and the results would complement the static picture provided by conformational analysis.

Table 1: Theoretical Methods for Conformational and Dynamic Analysis

| Method | Purpose | Expected Insights |

| Density Functional Theory (DFT) | To determine the stable conformers and their relative energies. | Identification of the most populated conformations in the gas phase. |

| Molecular Dynamics (MD) | To simulate the dynamic behavior of the molecule in a solvent. | Understanding of molecular flexibility and intermolecular interactions. |

Prediction of Spectroscopic Signatures for Mechanistic Validation

The prediction of spectroscopic signatures is a powerful tool for identifying 3-(prop-2-yn-1-yloxy)propanoic acid in a reaction mixture and for validating proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of 3-(prop-2-yn-1-yloxy)propanoic acid can be predicted using computational methods.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton (C≡C-H), the methylene (B1212753) protons adjacent to the ether oxygen and the alkyne, the methylene protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The chemical shifts and coupling constants would be characteristic of the molecule's structure.

¹³C NMR: The carbon NMR spectrum would show signals for the two sp-hybridized carbons of the alkyne, the sp³-hybridized carbons of the two methylene groups, the methylene carbon of the propanoic acid, and the carbonyl carbon.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Prop-2-yn-1-yloxy)propanoic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C≡C-H | 2.0 - 3.0 | Triplet |

| C≡C-CH₂ -O | 4.0 - 4.5 | Doublet |

| O-CH₂ -CH₂ | 3.5 - 4.0 | Triplet |

| CH₂-CH₂ -COOH | 2.5 - 3.0 | Triplet |

| COOH | 10.0 - 13.0 | Singlet (broad) |

Infrared (IR) Spectroscopy:

The IR spectrum of 3-(prop-2-yn-1-yloxy)propanoic acid is expected to exhibit characteristic absorption bands for its functional groups. These predictions are based on typical frequency ranges for organic molecules.

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

A weak absorption in the range of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ characteristic of a carboxylic acid.

A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, typically between 1700 and 1725 cm⁻¹.

C-O stretching vibrations for the ether linkage in the fingerprint region (around 1000-1300 cm⁻¹).

These predicted spectroscopic signatures can be compared with experimental data to confirm the formation of 3-(prop-2-yn-1-yloxy)propanoic acid in a synthesis or its transformation in a subsequent reaction, thus providing crucial mechanistic validation.

Table 3: Predicted IR Absorption Frequencies for 3-(Prop-2-yn-1-yloxy)propanoic Acid

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| Alkyne | ≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ether | C-O Stretch | 1000 - 1300 |

Advanced Analytical Methodologies for Research and Characterization of Reaction Pathways and Products

Spectroscopic Techniques for Elucidating Reaction Mechanisms

Spectroscopy is a cornerstone for the analysis of 3-(Prop-2-yn-1-yloxy)propanoic acid, providing detailed information about its molecular structure and the electronic environment of its atoms.

While specific in-situ spectroscopic studies dedicated solely to monitoring the synthesis of 3-(Prop-2-yn-1-yloxy)propanoic acid are not extensively documented in dedicated publications, the principles of this technique are highly applicable. For instance, the synthesis of this compound typically involves the reaction of propargyl alcohol with a propiolactone or an acrylate (B77674) derivative. In-situ Infrared (IR) spectroscopy could be employed to monitor the reaction progress in real-time. This would involve tracking the disappearance of the O-H stretch of propargyl alcohol (around 3300-3500 cm⁻¹) and the appearance of the characteristic C=O stretch of the carboxylic acid in the product (around 1700-1730 cm⁻¹). Similarly, the consumption of the acrylate C=C bond could be followed if it were a starting material. Such real-time data allows for the determination of reaction kinetics, including reaction rates and the identification of potential reaction intermediates, thereby offering a deeper understanding of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of 3-(Prop-2-yn-1-yloxy)propanoic acid. Standard one-dimensional ¹H and ¹³C NMR provide the fundamental chemical shift and coupling information necessary to identify all the unique protons and carbons in the molecule.

¹H NMR: The proton spectrum typically shows distinct signals for the acetylenic proton, the methylene (B1212753) group adjacent to the alkyne, the methylene group of the propoxy chain, and the methylene group adjacent to the carboxylic acid.

¹³C NMR: The carbon spectrum complements the proton data, showing signals for the two sp-hybridized carbons of the alkyne, the three distinct sp³-hybridized carbons of the backbone, and the carbonyl carbon of the carboxylic acid.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. A COSY spectrum would reveal the coupling between the protons on adjacent methylene groups, confirming the connectivity of the -O-CH₂-CH₂-COOH fragment. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-(Prop-2-yn-1-yloxy)propanoic acid in CDCl₃

| Atom Position (Structure: HC≡C-CH₂-O-CH₂-CH₂-COOH) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| HC≡ | ~2.45 (t) | ~74.8 |

| ≡C- | - | ~79.5 |

| ≡C-CH₂-O | ~4.18 (d) | ~58.2 |

| O-CH₂-CH₂ | ~3.75 (t) | ~66.5 |

| CH₂-COOH | ~2.65 (t) | ~34.1 |

| COOH | ~10-12 (br s) | ~177.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling patterns are denoted as (t) for triplet, (d) for doublet, and (br s) for broad singlet.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 3-(Prop-2-yn-1-yloxy)propanoic acid. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide a highly accurate mass measurement of the molecular ion, typically observed as [M-H]⁻ in negative ion mode or [M+Na]⁺ in positive ion mode. The experimentally measured mass is then compared to the calculated theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the correct chemical formula (C₆H₈O₃).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be further corroborated. For example, a common fragmentation pathway might involve the loss of the carboxyl group (-COOH) or cleavage of the ether bond, providing pieces of the structural puzzle that confirm the identity of the compound.

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of the reaction that synthesizes 3-(Prop-2-yn-1-yloxy)propanoic acid and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (such as a C18 column), is well-suited for this purpose.

A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. By injecting aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of the product can be quantified by measuring the respective peak areas. Following purification, HPLC analysis is used to determine the purity of the isolated 3-(Prop-2-yn-1-yloxy)propanoic acid, with an ideal result showing a single major peak.

Thin Layer Chromatography (TLC) also serves as a rapid and convenient method for qualitative reaction monitoring, allowing for a quick assessment of the presence of starting materials, product, and any byproducts.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architectural Analysis

There are currently no reports in the scientific literature of a single-crystal X-ray diffraction structure for 3-(Prop-2-yn-1-yloxy)propanoic acid in its free form. This is not uncommon for relatively small, flexible molecules that may not readily form high-quality single crystals suitable for diffraction experiments. However, should the compound be used as a ligand to form a metal-organic complex or a co-crystal with another molecule, X-ray crystallography would provide unequivocal proof of its structure. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule within the crystal lattice, offering the highest level of structural verification.

Microscopic Techniques for Functionalized Surface and Material Characterization (e.g., AFM, TEM)

The true utility of 3-(Prop-2-yn-1-yloxy)propanoic acid is often realized when it is used to functionalize surfaces or create new materials, and microscopic techniques are key to characterizing these applications. The terminal alkyne group is particularly suitable for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to surfaces or nanoparticles that have been modified with azide (B81097) groups.

Atomic Force Microscopy (AFM): If 3-(Prop-2-yn-1-yloxy)propanoic acid is grafted onto a flat surface, such as silicon or gold, to form a self-assembled monolayer (SAM), AFM can be used to characterize the resulting surface. AFM would provide information on the topography of the functionalized surface, the homogeneity of the monolayer, and any changes in surface roughness upon modification.

Transmission Electron Microscopy (TEM): When this acid is used to functionalize nanoparticles (e.g., gold nanoparticles or quantum dots), TEM is an essential characterization tool. By comparing TEM images of the nanoparticles before and after functionalization, changes in particle size or aggregation state can be observed. While TEM does not directly image the organic layer, it can provide evidence of successful functionalization through changes in the nanoparticles' dispersibility and interaction with their environment.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of molecules like 3-(Prop-2-yn-1-yloxy)propanoic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, including enhanced safety, reproducibility, and scalability. The continuous flow synthesis of alkynes, for example, has been shown to overcome limitations of batch processes, such as poor scalability and safety concerns associated with exothermic reactions and the production of toxic gases. rsc.orgrsc.org By adapting the synthesis of 3-(Prop-2-yn-1-yloxy)propanoic acid and its derivatives to flow chemistry, researchers can achieve higher efficiency and better control over reaction parameters.

Automated fast-flow peptide synthesis (AFPS) technology, which allows for the rapid incorporation of amino acid residues, exemplifies the potential for automation in complex molecule synthesis. digitellinc.com While currently focused on peptides and enzymes, the principles of automated synthesis can be extended to smaller, bifunctional molecules. digitellinc.comnih.govchemrxiv.org The future will likely see the development of automated platforms specifically designed for the on-demand synthesis of a diverse library of compounds derived from 3-(Prop-2-yn-1-yloxy)propanoic acid. This will enable the rapid screening of derivatives for various applications, from drug discovery to materials science, by systematically modifying either the alkyne or the carboxylic acid moiety.

Exploration of Novel Bioorthogonal Reactions for Advanced Applications

The terminal alkyne group of 3-(Prop-2-yn-1-yloxy)propanoic acid is a key functional handle for bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction, future research is focused on exploring novel, catalyst-free bioorthogonal reactions to overcome the toxicity associated with copper catalysts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example of a catalyst-free bioorthogonal reaction. magtech.com.cn The driving force for this reaction is the ring strain of a cyclic alkyne, which reacts rapidly and selectively with an azide (B81097). magtech.com.cn While 3-(Prop-2-yn-1-yloxy)propanoic acid itself is not a strained alkyne, it can be used to functionalize molecules that will then participate in SPAAC. For instance, the carboxylic acid group can be used to attach the molecule to a biomolecule, and the alkyne can then react with a strained cyclooctyne (B158145) that has been introduced into a biological system. Research has shown that cyclooctynes functionalized with a carboxylic acid readily participate in SPAAC reactions. researchgate.net